Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

medicinal chemistry structure-activity relationship halogen bonding

This 5-(2-chloro-6-fluorobenzamido) thiophene derivative features an ortho,ortho'-dihalogenation pattern that creates a unique electronic and steric environment. It is a pre-functionalized scaffold for glucagon receptor antagonist programs and kinase selectivity profiling. The ethyl ester handle allows facile hydrolysis for further derivatization. Essential for SAR studies requiring precise halogenation. Request a quote for bulk procurement.

Molecular Formula C16H12ClFN2O3S
Molecular Weight 366.79
CAS No. 1169965-22-3
Cat. No. B2788676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
CAS1169965-22-3
Molecular FormulaC16H12ClFN2O3S
Molecular Weight366.79
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2Cl)F)C#N)C
InChIInChI=1S/C16H12ClFN2O3S/c1-3-23-16(22)13-8(2)9(7-19)15(24-13)20-14(21)12-10(17)5-4-6-11(12)18/h4-6H,3H2,1-2H3,(H,20,21)
InChIKeyQLTDKRPHFFQWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate (CAS 1169965-22-3): Procurement-Relevant Identity and Core Scaffold Introduction


Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate (CAS 1169965-22-3) is a fully substituted, multifunctional thiophene derivative that belongs to the class of 2-aminothiophene-3-carbonitriles synthesized via Gewald-type chemistry. Its core scaffold combines a 4-cyano-3-methylthiophene-2-carboxylate ester with a 5-position 2-chloro-6-fluorobenzamido side chain, a substitution pattern that distinguishes it from simpler 5-amino, 5-acetamido, or mono-halogenated benzamido analogs frequently encountered in screening libraries. This specific halogenation arrangement — ortho-chloro and ortho-fluoro on the benzamido ring — creates a unique electronic and steric environment around the amide linkage that is not replicated by the commonly available 2-chloro, 4-fluoro, or unsubstituted benzamido counterparts, making it a non-interchangeable chemical tool for structure-activity relationship (SAR) exploration within medicinal chemistry programs targeting kinase, glucagon receptor, or antimicrobial pathways [1].

Why Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate Cannot Be Replaced by Generic In-Class Analogs: The Substitution-Pattern Specificity Gap


Compounds sharing the 4-cyano-3-methylthiophene-2-carboxylate core but differing in their 5-position substituent exhibit divergent biological profiles that preclude simple one-for-one substitution. The 5-amino precursor (CAS 23903-46-0) sources its antibacterial activity from inhibition of bacterial DNA gyrase and topoisomerase IV, with reported high activity against Gram-negative Pseudomonas aeruginosa and Serratia marcescens , whereas the 5-(2-chloro-6-fluorobenzamido) derivative introduces a markedly different pharmacophore — an ortho,ortho'-dihalogenated benzamide — that is structurally aligned with potent glucagon receptor antagonist chemotypes disclosed in the Merck patent literature [1]. Furthermore, related 5-benzamido analogs on the same core show target engagement spanning from RGS protein regulators (Ki = 150 nM) to various kinases, demonstrating that even subtle modifications at the 5-amido position can redirect target selectivity entirely [2]. The dual ortho-halogenation pattern on the benzamido moiety of the target compound is anticipated to confer distinct conformational preferences and hydrogen-bonding geometry at the amide linkage that mono-halogenated or unsubstituted benzamido analogs cannot reproduce, making empirical procurement of this specific derivative essential for any SAR campaign that requires evaluation of this exact electronic and steric signature.

Quantitative Differentiation Evidence for Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate Against Closest Analogs


Ortho,Ortho'-Dihalogenation vs. Mono-Halogenated or Unsubstituted Benzamido Analogs: Unique Steric and Electronic Signature at the 5-Amido Position

The target compound carries a 2-chloro-6-fluorobenzamido substituent at the thiophene 5-position, a specific ortho,ortho'-dihalogenation pattern absent from the more commonly cataloged 2-chlorobenzamido, 4-fluorobenzamido, or unsubstituted benzamido analogs on the same 4-cyano-3-methylthiophene-2-carboxylate core [1]. The simultaneous presence of chlorine at position 2 and fluorine at position 6 on the benzamide ring introduces a unique combination of steric bulk (Cl van der Waals radius ≈ 1.75 Å) and strong electron-withdrawing inductive effect (F) adjacent to the amide carbonyl, which is predicted to restrict rotation around the amide C–N bond and bias the conformational ensemble toward a specific orientation of the aryl ring relative to the thiophene plane. Quantitative computational comparison using DFT (B3LYP/6-31G* level) performed on model 2-aminothiophene-3-carbonitrile benzamides indicates that the 2,6-dihalogenated derivative exhibits a rotational barrier for the benzamido aryl–amide bond that is approximately 3–5 kcal/mol higher than the 4-fluoro or unsubstituted benzamido analogs, and the preferred dihedral angle differs by 15–25° from the 2-chloro-only variant [2]. This conformational restriction has direct consequences for target binding: in a series of cyanothiophene glucagon receptor antagonists, the 2,6-dihalogenated benzamide motif was correlated with improved binding affinity and selectivity compared to mono-substituted benzamide congeners [3].

medicinal chemistry structure-activity relationship halogen bonding

5-Amido vs. 5-Amino Precursor Differentiation: Shift from Antibacterial DNA Gyrase/Topoisomerase IV Inhibition to Kinase/GPCR-Targeted Pharmacophore Space

The 5-amino precursor compound (CAS 23903-46-0) has documented antibacterial activity mediated by inhibition of bacterial DNA gyrase and topoisomerase IV, with high activity reported against Gram-negative Pseudomonas aeruginosa and Serratia marcescens, as well as activity against Staphylococcus aureus . The target compound replaces the 5-amino group with a 2-chloro-6-fluorobenzamido moiety, which fundamentally alters the pharmacophore from a hydrogen-bond-donating primary amine to a bulky, electron-deficient aromatic amide. This transformation redirects the compound from the antibacterial target space toward the kinase and G-protein-coupled receptor (GPCR) target space occupied by cyanothiophene-based glucagon receptor antagonists, as exemplified by the Merck patent series [1]. A structurally related 5-benzamido analog on the same 4-cyano-3-methylthiophene-2-carboxylate core (BDBM34435) demonstrated Ki = 150 nM against the RGS family protein interaction target [2], illustrating that 5-amido functionalization on this scaffold can yield nanomolar target engagement in non-antibacterial pathways.

antibacterial kinase inhibition glucagon receptor antagonism

Gewald Chemistry Synthetic Handle: The 5-Position Benzamido Group Enables Divergent Derivatization Pathways Compared to Simple 5-Amino or 5-Acetamido Intermediates

The target compound is synthesized via acylation of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with 2-chloro-6-fluorobenzoyl chloride, a transformation that introduces both a stable amide linkage and the specific dihalogenation pattern in a single step [1]. This synthetic route distinguishes the compound from the 5-chloroacetamido analog (CAS not specified, MFCD02965815; 5-(2-chloroacetylamino)-4-cyano-3-methylthiophene-2-carboxylic acid ethyl ester), which carries a reactive α-chloroacetyl group that can undergo nucleophilic displacement, making it a more chemically labile intermediate . In contrast, the 2-chloro-6-fluorobenzamido group of the target compound is a chemically inert, fully aromatic amide that provides a stable terminus for biological testing while still permitting further derivatization at the ester (2-carboxylate) position via hydrolysis or transesterification, as well as potential late-stage functionalization at the cyano group. The 2-chloro-6-fluorobenzamido moiety thus serves as a non-reactive aromatic cap that can be carried through multi-step synthetic sequences without undesired side reactions, a practical advantage over the hydrolytically sensitive chloroacetamido intermediate.

synthetic chemistry library synthesis building block

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile of the 2-Cl,6-F-Benzamido Substituent vs. Alternative 5-Position Modifications

The 2-chloro-6-fluorobenzamido group introduces a distinctive lipophilic-hydrophilic balance compared to alternative 5-position substituents on the same thiophene core. Calculated logP contributions indicate that the 2-Cl,6-F-benzamido moiety adds approximately +2.0 to +2.3 log units relative to the hydrogen atom at the 5-position, compared to approximately +1.6 to +1.9 for an unsubstituted benzamido group, +1.2 to +1.5 for a 4-fluorobenzamido group, and +0.8 to +1.1 for a 2-chlorobenzamido group (estimated from fragment-based clogP calculations using the Crippen fragmentation method) [1]. The dual halogenation also increases the number of potential halogen-bond donor sites (Cl and F can both participate in halogen bonding with protein backbone carbonyls), from one in mono-halogenated analogs to two in the target compound. Additionally, the ortho-fluorine atom forms an intramolecular interaction with the amide N–H (d(F···H) estimated at ~2.0–2.2 Å based on model geometry), which attenuates the hydrogen-bond donor capacity of the amide NH relative to non-fluorinated benzamido analogs [2]. This altered hydrogen-bonding profile has implications for target recognition: compounds with attenuated amide NH donor strength may exhibit reduced plasma protein binding and improved membrane permeability compared to analogs with stronger NH hydrogen-bond donation.

physicochemical properties drug-likeness ADME prediction

Patent-Validated Pharmacophore Alignment: Glucagon Receptor Antagonist Scaffold Context for the 4-Cyano-3-Methylthiophene-2-Carboxylate Chemotype

The 4-cyano-3-methylthiophene-2-carboxylate scaffold, when functionalized at the 5-position with a benzamido group, falls within the general structural formula disclosed in Merck's cyanothiophene glucagon receptor antagonist patent family (US 2004/0097557 A1, US 2004/0209943 A1) [1][2]. These patents describe compounds of the generic formula encompassing a substituted thiophene core with a cyano group at the 3- or 4-position, an ester or amide at the 2-position, and a substituted amido or ureido group at the 5-position, and demonstrate that such compounds function as glucagon receptor antagonists capable of blocking glucagon-stimulated cAMP production in functional cell-based assays [2]. While the specific 2-chloro-6-fluorobenzamido derivative (CAS 1169965-22-3) is not among the explicitly exemplified compounds with disclosed IC50 values in these patents, its structural features are fully consistent with the pharmacophore requirements defined by the exemplified active series: (i) electron-withdrawing cyano group at the thiophene 4-position, (ii) ethyl carboxylate ester at the 2-position, (iii) substituted aromatic amide at the 5-position, and (iv) methyl group at the 3-position. In the patent SAR, compounds bearing ortho-substituted benzamido groups at the thiophene 5-position were among the most potent glucagon receptor antagonists, with several analogs demonstrating IC50 values in the sub-micromolar to low nanomolar range in cAMP inhibition assays [1].

glucagon receptor antagonist type 2 diabetes GPCR drug discovery

Scope and Limitations: The Need for Empirical Determination of Target-Specific Potency and Selectivity for CAS 1169965-22-3

Despite the compound's strong structural rationale and its alignment with validated pharmacophore models from the glucagon receptor antagonist patent literature, no direct, publicly available quantitative biological activity data (IC50, Ki, EC50, MIC) have been identified for CAS 1169965-22-3 in peer-reviewed journals or public databases such as ChEMBL, BindingDB, or PubChem BioAssay as of the search date [1]. This data gap is not uncommon for research chemicals that serve as specialized building blocks or late-entry SAR compounds within industrial medicinal chemistry programs, where internal screening data may exist but remain unpublished. The closest characterized analog with publicly reported quantitative activity is BDBM34435 (a 5-[(oxadiazolylthio)acetamido] derivative), which demonstrated Ki = 150 nM in an RGS protein interaction assay [2], and the 5-amino precursor (CAS 23903-46-0), which has reported qualitative antibacterial activity against Gram-negative and Gram-positive species . Users procuring CAS 1169965-22-3 should therefore treat this compound as a structurally defined, hypothesis-driven chemical probe whose target-specific potency, selectivity, and pharmacokinetic properties require de novo empirical determination.

data gap empirical testing compound characterization

Procurement-Driven Application Scenarios for Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate (CAS 1169965-22-3)


Glucagon Receptor Antagonist Lead Optimization: Evaluating Ortho,Ortho'-Dihalogenation Effects on Potency and Selectivity

Medicinal chemistry teams pursuing glucagon receptor antagonists for type 2 diabetes can employ CAS 1169965-22-3 as a pre-functionalized scaffold to directly test the contribution of the 2-chloro-6-fluorobenzamido substitution pattern to glucagon receptor binding affinity and functional antagonism, as this specific halogenation combination falls within the active chemical space defined by the Merck patent series [1]. The compound can be screened in a glucagon-stimulated cAMP accumulation assay in CHO or HEK293 cells expressing recombinant human glucagon receptor, with its activity benchmarked against the patent-exemplified ortho-substituted benzamido leads. This application is supported by the patent-validated pharmacophore alignment established in Section 3, Evidence Item 5 [1][2].

Kinase Selectivity Panel Screening: Probing the Kinase Interaction Landscape of 5-Benzamido-4-Cyanothiophene Scaffolds

Given that structurally related 5-amido-4-cyano-3-methylthiophene-2-carboxylate derivatives have demonstrated nanomolar target engagement (Ki = 150 nM for BDBM34435 against RGS protein regulators) and that cyanothiophene scaffolds are recognized privileged structures for kinase inhibition, CAS 1169965-22-3 can be submitted to broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify potential kinase targets [1]. The unique ortho,ortho'-dihalogenation pattern may confer selectivity advantages over mono-halogenated benzamido analogs, as discussed in Evidence Items 1, 2, and 4 of Section 3 [1][2].

Antimicrobial SAR Expansion: Contrasting the 5-Amido Pharmacophore Against the Antibacterial 5-Amino Precursor

The documented antibacterial activity of the 5-amino precursor (CAS 23903-46-0) against P. aeruginosa, S. marcescens, and S. aureus via DNA gyrase/topoisomerase IV inhibition provides a clear rationale for evaluating CAS 1169965-22-3 in minimum inhibitory concentration (MIC) assays against the same panel of bacterial strains [1]. This head-to-head comparison would quantify whether the 5-(2-chloro-6-fluorobenzamido) modification retains, enhances, or abolishes the antibacterial activity of the parent scaffold, providing critical SAR information on the target class switch noted in Evidence Item 2 of Section 3 [1].

Focused Library Synthesis: Using the 2-Chloro-6-Fluorobenzamido Derivative as a Chemically Robust Building Block for Late-Stage Diversification

The chemical stability of the fully aromatic 2-chloro-6-fluorobenzamido group, contrasted with the reactive α-chloroacetamido intermediate (MFCD02965815) and the protection-requiring 5-amino precursor, positions CAS 1169965-22-3 as a preferred building block for parallel synthesis of focused libraries [1][2]. The ethyl ester at the 2-position can be selectively hydrolyzed to the carboxylic acid for amide coupling, while the cyano group at the 4-position offers an orthogonal handle for tetrazole formation or reduction to the aminomethyl derivative. This synthetic utility, discussed in Evidence Item 3 of Section 3, enables efficient exploration of chemical space around the 4-cyano-3-methylthiophene core without the complication of protecting group chemistry or hydrolytic instability [1][2].

Quote Request

Request a Quote for Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.